dodecyl L-serinate hydrochloride
Description
Dodecyl L-serinate hydrochloride is a cationic surfactant and amino acid ester derivative. Its molecular formula is C₁₅H₃₂ClNO₃, combining a 12-carbon dodecyl chain with L-serine (a polar amino acid with a hydroxyl (-OH) group) esterified and protonated as a hydrochloride salt. This structure confers amphiphilic properties, making it useful in biochemical research, membrane studies, and pharmaceutical formulations. Key features include:
- Molecular weight: ~309.87 g/mol (calculated).
- Functional groups: Primary amine (-NH₃⁺Cl⁻), ester (-COO-), and hydroxyl (-OH).
- Applications: Surfactant in drug delivery, membrane protein stabilization, and antimicrobial formulations.
Properties
Molecular Formula |
C15H32ClNO3 |
|---|---|
Molecular Weight |
309.87 g/mol |
IUPAC Name |
dodecyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C15H31NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-15(18)14(16)13-17;/h14,17H,2-13,16H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
NQUBRTLPPAGLMA-UQKRIMTDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](CO)N.Cl |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl L-serinate hydrochloride typically involves the esterification of L-serine with dodecanol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecyl L-serinate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyl L-serinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products and detergents.
Mechanism of Action
The mechanism by which dodecyl L-serinate hydrochloride exerts its effects is primarily through its surfactant properties. It can interact with lipid bilayers and proteins, altering their structure and function. The compound’s amphiphilic nature allows it to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules.
Comparison with Similar Compounds
Ethyl L-Serinate Hydrochloride
- Molecular formula: C₅H₁₂ClNO₃.
- Key differences : Shorter ethyl chain (2 carbons) vs. dodecyl (12 carbons).
- Impact : Ethyl L-serinate has lower hydrophobicity, reducing surfactant efficacy but improving water solubility. Dodecyl L-serinate’s longer chain enhances micelle formation and lipid membrane interactions.
Glycine Lauryl Ester Hydrochloride (Dodecyl Glycinate Hydrochloride)
- Molecular formula: C₁₄H₃₀ClNO₂.
- Key differences : Glycine lacks serine’s hydroxyl group.
- Impact : The absence of -OH in glycine reduces hydrogen-bonding capacity, affecting solubility and interactions with polar biomolecules. Dodecyl L-serinate may exhibit better biocompatibility in drug delivery systems.
L-Lysine Monohydrochloride
- Molecular formula : C₆H₁₄ClN₂O₂.
- Key differences: Lysine has a longer amino acid chain with a second amine group.
- Impact : Lysine’s dual amine groups increase basicity and ionic interactions, whereas dodecyl L-serinate’s hydroxyl group enhances hydrophilicity. Lysine derivatives are more common in dietary supplements, while dodecyl L-serinate is tailored for surfactant applications.
Comparison with Functionally Similar Compounds
Dodecylguanidine Hydrochloride
- Molecular formula : C₁₃H₂₉ClN₃.
- Key differences : Guanidine group replaces serine’s carboxylate ester.
- Impact : The guanidine group confers stronger basicity and broad-spectrum antimicrobial activity. Dodecyl L-serinate, with milder acidity from the carboxylate ester, is less cytotoxic, making it suitable for prolonged biomedical use.
Sodium Dodecyl Sulfate (SDS)
- Molecular formula : C₁₂H₂₅NaO₄S.
- Key differences : Anionic sulfate head vs. cationic amine head in dodecyl L-serinate.
- Impact : SDS is a stronger denaturant for proteins due to its anionic charge. Dodecyl L-serinate’s cationic nature is preferable for stabilizing positively charged biomolecules in formulations.
Dodecyl-2-N,N-Dimethylaminopropionate Hydrochloride
- Molecular formula: C₁₇H₃₆ClNO₂.
- Key differences: Tertiary dimethylamino group vs. primary amine in dodecyl L-serinate.
- Dodecyl L-serinate’s primary amine enhances interactions with nucleic acids and anionic membranes.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| Dodecyl L-serinate HCl | C₁₅H₃₂ClNO₃ | ~309.87 | -NH₃⁺Cl⁻, -COO-, -OH | ~3.8 |
| Ethyl L-serinate HCl | C₅H₁₂ClNO₃ | 169.61 | -NH₃⁺Cl⁻, -COO-, -OH | ~0.5 |
| Glycine lauryl ester HCl | C₁₄H₃₀ClNO₂ | 279.85 | -NH₃⁺Cl⁻, -COO- | ~4.2 |
| Dodecylguanidine HCl | C₁₃H₂₉ClN₃ | 263.85 | -NH-C(=NH₂⁺)-, -Cl⁻ | ~4.5 |
*LogP: Partition coefficient (octanol/water), indicating hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
